Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further linked to a pyridine ring substituted with chlorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate typically involves the esterification of 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups attached to the pyridine ring.
Scientific Research Applications
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(6-methylpyridin-2-yl)propanoate
- Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate
- Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]acetate
Uniqueness
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
65110-87-4 |
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Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-4-16-11(15)7(3)17-10-9(13)5-8(12)6(2)14-10/h5,7H,4H2,1-3H3 |
InChI Key |
KVNDSNQTXRUMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C(=N1)C)Cl)Cl |
Origin of Product |
United States |
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